molecular formula C7H14ClN B1429999 1-Cyclobutylcyclopropan-1-amine hydrochloride CAS No. 1427379-90-5

1-Cyclobutylcyclopropan-1-amine hydrochloride

Cat. No.: B1429999
CAS No.: 1427379-90-5
M. Wt: 147.64 g/mol
InChI Key: RNKWYSGBHBVOLC-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C7H14ClN. It is a hydrochloride salt of 1-cyclobutylcyclopropan-1-amine, characterized by a cyclobutyl group attached to a cyclopropane ring, which is further bonded to an amine group. This compound is typically found in a powdered form and is used in various scientific research applications .

Preparation Methods

The synthesis of 1-cyclobutylcyclopropan-1-amine hydrochloride involves several steps:

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. These methods may include the use of specialized catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Cyclobutylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Cyclobutylcyclopropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclobutylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclobutylcyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-Cyclopropylcyclopropan-1-amine hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-Cyclobutylcyclopropan-1-amine sulfate: Similar compound but with a sulfate salt instead of hydrochloride.

    1-Cyclobutylcyclopropan-1-amine nitrate: Similar compound but with a nitrate salt instead of hydrochloride

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds .

Properties

IUPAC Name

1-cyclobutylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7(4-5-7)6-2-1-3-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKWYSGBHBVOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-90-5
Record name Cyclopropanamine, 1-cyclobutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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